molecular formula C9H16O B14409142 4-Nonyn-2-ol CAS No. 82801-46-5

4-Nonyn-2-ol

Cat. No.: B14409142
CAS No.: 82801-46-5
M. Wt: 140.22 g/mol
InChI Key: OYSBCOSYTPHPQP-UHFFFAOYSA-N
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Description

4-Nonyn-2-ol is an alkyne alcohol with the molecular formula C₉H₁₆O, characterized by a hydroxyl (-OH) group at the second carbon and a triple bond between the fourth and fifth carbons. The presence of both a polar hydroxyl group and a nonpolar alkyne chain creates unique solubility and reactivity profiles, distinguishing it from saturated alcohols and other positional isomers.

Properties

IUPAC Name

non-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSBCOSYTPHPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458618
Record name 4-Nonyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82801-46-5
Record name 4-Nonyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonyn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 4-nonyne, where the alkyne is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-nonyne using a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nonyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to form a single or double bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Nonynone or nonynal.

    Reduction: Nonene or nonane.

    Substitution: 4-Nonyn-2-chloride.

Scientific Research Applications

4-Nonyn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe for studying enzyme activities and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nonyn-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond in the nonyne chain can undergo reactions that modify the compound’s structure and function, affecting various biochemical pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight CAS No. Functional Groups Key Properties
This compound C₉H₁₆O 140.22* N/A -OH (C2), C≡C (C4–C5) Higher reactivity (triple bond)
3-Nonyn-2-ol C₉H₁₆O 140.22 26547-25-1 -OH (C2), C≡C (C3–C4) Lower acidity than this compound
2-Nonyn-4-ol C₉H₁₆O 140.22 106756-97-2 -OH (C4), C≡C (C2–C3) Potential intramolecular H-bonding
2-Nonanol C₉H₂₀O 144.25 628-99-9 -OH (C2), saturated chain Higher boiling point, lower reactivity
4-Methyl-4-nonanol C₁₀H₂₂O 158.28 23418-38-4 -OH (C4), branched chain Increased hydrophobicity

*Calculated molecular weight for this compound based on formula.

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